molecular formula C5H10N2O2 B592360 Tetrahydrofuran-3-carbohydrazide CAS No. 59293-32-2

Tetrahydrofuran-3-carbohydrazide

Cat. No. B592360
CAS RN: 59293-32-2
M. Wt: 130.147
InChI Key: DQLGPMHNSVSHQZ-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carbohydrazide is a chemical compound with the molecular formula C5H10N2O2 . It contains a total of 19 atoms, including 10 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The molecule contains 19 bonds, including 9 non-Hydrogen bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 N hydrazine, 1 ether (aliphatic), and 1 Oxolane .


Synthesis Analysis

The synthesis of carbohydrazide compounds has been reported in the literature . For example, a series of new β-isatin aldehyde-N,N′-thiocarbohydrazone, bis-β-isatin thiocarbohydrazones, bis-β-isatin carbohydrazones was synthesized by condensation of 5-substituted isatin with thiocarbohydrazide or carbohydrazide .


Molecular Structure Analysis

The molecular structure of carbohydrazide has been determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system . The structure of Tetrahydrofuran-3-carbohydrazide includes 1 five-membered ring, 1 N hydrazine, 1 ether (aliphatic), and 1 Oxolane .

Scientific Research Applications

  • Biological Potential of Indole Derivatives

    • Field : Pharmacology .
    • Application : Indole derivatives, which can be synthesized using carbohydrazide compounds, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : The synthesis of these derivatives involves the use of carbohydrazide compounds, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .
    • Results : The results have shown that indole derivatives possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
  • Synthesis of Tetrahydrofurans

    • Field : Organic Chemistry .
    • Application : Tetrahydrofurans are important in the field of organic synthesis and are used in the creation of various organic compounds .
    • Methods : The synthesis of tetrahydrofurans often involves the use of carbohydrazide compounds. The specific methods and procedures can vary depending on the desired end product .
    • Results : The results of these syntheses are new organic compounds that can be used in a variety of applications, from medicinal chemistry to materials science .
  • Anticancer Activity of Carbohydrazide Derivatives

    • Field : Medicinal Chemistry .
    • Application : Some carbohydrazide derivatives bearing furan moiety have been synthesized and tested for their anticancer activity .
    • Methods : The synthesis of these compounds involves the use of carbohydrazide and furan moieties. The compounds were then tested on A549 human lung cancer and BJ normal fibroblast cells .
    • Results : The results of these tests are not specified in the source, but the study indicates that these compounds were investigated for their anticancer activity .
  • Drug Design and Discovery

    • Application : Carbohydrazide derivatives are often used in the design and discovery of new drugs due to their ability to bind with high affinity to multiple receptors .
    • Methods : The methods involve the synthesis of various carbohydrazide derivatives and testing their binding affinity to different receptors .
    • Results : The results can lead to the discovery of new drugs with potential therapeutic applications .
  • Material Science

    • Application : Tetrahydrofurans are used in the creation of various organic compounds, which can be used in material science .
    • Methods : The methods involve the synthesis of tetrahydrofurans and their subsequent use in the creation of organic compounds .
    • Results : The results are new materials with potential applications in various fields .
  • Pharmaceutical Applications

    • Application : Carbohydrazide derivatives are used in the synthesis of various pharmaceutical compounds .
    • Methods : The methods involve the synthesis of carbohydrazide derivatives and their subsequent use in the creation of pharmaceutical compounds .
    • Results : The results are new pharmaceutical compounds with potential therapeutic applications .
  • Drug Design and Discovery

    • Application : Carbohydrazide derivatives are often used in the design and discovery of new drugs due to their ability to bind with high affinity to multiple receptors .
    • Methods : The methods involve the synthesis of various carbohydrazide derivatives and testing their binding affinity to different receptors .
    • Results : The results can lead to the discovery of new drugs with potential therapeutic applications .
  • Material Science

    • Application : Tetrahydrofurans are used in the creation of various organic compounds, which can be used in material science .
    • Methods : The methods involve the synthesis of tetrahydrofurans and their subsequent use in the creation of organic compounds .
    • Results : The results are new materials with potential applications in various fields .
  • Pharmaceutical Applications

    • Application : Carbohydrazide derivatives are used in the synthesis of various pharmaceutical compounds .
    • Methods : The methods involve the synthesis of carbohydrazide derivatives and their subsequent use in the creation of pharmaceutical compounds .
    • Results : The results are new pharmaceutical compounds with potential therapeutic applications .

Safety And Hazards

The safety data sheet for Tetrahydrofuran, a related compound, indicates that it is highly flammable, harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

Future Directions

Research on Tetrahydrofuran-3-carbohydrazide and related compounds is ongoing. For example, a study on the photocatalytic generation of bromine radicals for the site-selective α-C–H functionalization of tetrahydrofuran suggests potential future directions in the field . Another study highlights the biological potential of indole derivatives, which could provide insights into the potential applications of Tetrahydrofuran-3-carbohydrazide .

properties

IUPAC Name

oxolane-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-7-5(8)4-1-2-9-3-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLGPMHNSVSHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677574
Record name Oxolane-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-3-carbohydrazide

CAS RN

59293-32-2
Record name Oxolane-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-3-carbohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into around-bottom flask, was placed hydrazine hydrate (20 mL). To this was added methyl tetrahydrofuran-3-carboxylate (compound 38.1, 390 mg, 3.00 mmol, 1.00 equiv) dropwise with stirring. The resulting mixture was stirred at 50° C. in an oil bath. After 3 h, the reaction mixture was concentrated and dried under reduced pressure to yield 0.29 g (74%) of the title compound as a colorless oil.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
74%

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